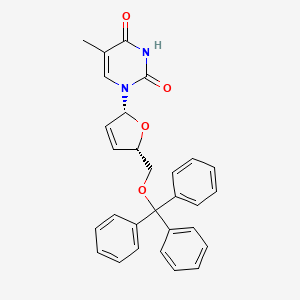

5'-O-Trityl-2',3'-dehydrothymidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5’-O-Trityl-2’,3’-dehydrothymidine: is a chemical compound with the molecular formula C29H26N2O4 and a molecular weight of 466.53 g/mol . It is a derivative of thymidine, a nucleoside component of DNA, and is characterized by the presence of a trityl group at the 5’-position and a dehydro modification at the 2’,3’-positions . This compound is primarily used as an intermediate in the synthesis of antiviral drugs, such as zidovudine (AZT) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The dehydro modification at the 2’,3’-positions is achieved through specific dehydration reactions .

Industrial Production Methods: Industrial production of 5’-O-Trityl-2’,3’-dehydrothymidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5’-O-Trityl-2’,3’-dehydrothymidine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the dehydro modification back to the original hydroxyl groups.

Substitution: The trityl group can be substituted with other protective groups or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of 5’-O-Trityl-2’,3’-dehydrothymidine with different functional groups or protective groups .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that 5'-O-Trityl-2',3'-dehydrothymidine exhibits antiviral properties, particularly against viral infections. Its mechanism involves the inhibition of viral replication by interfering with nucleic acid synthesis. This compound has been examined for its efficacy against several viruses, including HIV and herpes simplex virus (HSV) .

Anticancer Properties

The compound is also explored for its potential in cancer therapy. Studies have shown that this compound can inhibit thymidine phosphorylase, an enzyme linked to tumor progression and angiogenesis . By inhibiting this enzyme, the compound may reduce tumor growth and metastasis.

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Effect |

|---|---|---|

| Antiviral | Viral polymerases | Inhibition of viral replication |

| Anticancer | Thymidine phosphorylase | Reduction in tumor growth and angiogenesis |

Study on Thymidine Phosphorylase Inhibition

A notable study demonstrated that derivatives of this compound significantly inhibited thymidine phosphorylase activity in vitro. The study utilized various structural analogs to assess their potency against cancer cell lines, revealing that modifications to the trityl group enhanced antiangiogenic properties .

Clinical Implications in Cancer Therapy

In clinical settings, compounds similar to this compound have been tested in combination therapies for colorectal cancer. Results indicated improved patient outcomes when combined with traditional chemotherapeutics like capecitabine, suggesting a synergistic effect that enhances drug efficacy while minimizing side effects .

Table 2: Case Study Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Thymidine Phosphorylase Inhibition | Significant reduction in enzyme activity | Potential for new cancer therapies |

| Combination Therapy with Capecitabine | Improved efficacy in colorectal cancer treatment | Supports use in clinical practice |

Wirkmechanismus

The mechanism of action of 5’-O-Trityl-2’,3’-dehydrothymidine involves its conversion to active nucleoside analogs that inhibit viral DNA synthesis. The trityl group protects the molecule during synthesis, and the dehydro modification enhances its stability and reactivity . The molecular targets include viral reverse transcriptase enzymes, which are essential for viral replication .

Vergleich Mit ähnlichen Verbindungen

2’,3’-Dehydrothymidine: Similar to 5’-O-Trityl-2’,3’-dehydrothymidine but lacks the trityl group.

5’-O-Tritylthymidine: Similar but lacks the dehydro modification at the 2’,3’-positions.

Uniqueness: 5’-O-Trityl-2’,3’-dehydrothymidine is unique due to the presence of both the trityl group and the dehydro modification, which confer enhanced stability and reactivity, making it a valuable intermediate in the synthesis of antiviral drugs .

Biologische Aktivität

5'-O-Trityl-2',3'-dehydrothymidine (often referred to as TDT) is a modified nucleoside that has garnered attention in both biochemical and pharmaceutical research due to its unique properties and biological activities. This compound serves as an important intermediate in the synthesis of various antiviral drugs, particularly those targeting viral reverse transcriptases. This article delves into the biological activity of TDT, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

- Molecular Formula : C29H26N2O4

- Molecular Weight : 466.53 g/mol

- Appearance : Off-white to pale yellow solid

- CAS Number : 5964-41-0

This compound primarily acts by inhibiting thymidine phosphorylase (TPase), an enzyme crucial for the pyrimidine nucleoside salvage pathway. The inhibition of TPase leads to:

- Reduced Thymidine Production : This is critical for DNA synthesis, particularly in rapidly dividing cells such as those found in tumors and viral infections.

- Anti-Angiogenic Effects : By inhibiting TPase, TDT can reduce angiogenesis, the formation of new blood vessels, which is often hijacked by tumors for growth and metastasis.

The compound interacts with TPase in a noncompetitive manner, meaning it binds to the enzyme without competing with its natural substrates, thereby altering its activity without directly blocking substrate access.

Antiviral Activity

TDT is utilized as an intermediate in the synthesis of nucleoside analogs like zidovudine (AZT), which are crucial in the treatment of HIV/AIDS. The mechanism involves:

- Inhibition of Reverse Transcriptase : Similar to other nucleoside analogs, TDT is phosphorylated intracellularly to its active triphosphate form, which competes with natural substrates (thymidine triphosphate) during viral replication .

- Clinical Relevance : Studies have shown that TDT derivatives exhibit significant antiviral activity against HIV by preventing viral RNA from being converted into DNA .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of TDT on various cancer cell lines. These studies typically assess:

- Cell Viability Assays : Using methods such as MTT or XTT assays to determine the IC50 values (the concentration required to inhibit cell growth by 50%).

- Mechanisms of Action : Investigating how TDT induces apoptosis or cell cycle arrest in cancer cells .

Research Findings

Several studies have highlighted the biological activities and potential therapeutic applications of TDT:

- Antiviral Studies : Research has confirmed that TDT and its derivatives possess potent antiviral properties against HIV, with mechanisms involving inhibition of reverse transcriptase and integration processes .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that TDT exhibits selective cytotoxicity towards various cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis through mitochondrial pathways .

- Pharmacokinetics : TDT has favorable solubility profiles in organic solvents such as chloroform and dichloromethane, suggesting potential for effective formulation in drug delivery systems.

Comparative Analysis

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Noncompetitive inhibitor of TPase; antiviral activity against HIV | Antiviral drug synthesis |

| 2',3'-Dehydrothymidine | Lacks trityl group; less stable than TDT | Limited applications |

| 5'-O-Tritylthymidine | Similar structure but lacks dehydro modification; used in nucleoside synthesis | Broader applications in chemistry |

Eigenschaften

IUPAC Name |

5-methyl-1-[(2R,5S)-5-(trityloxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O4/c1-21-19-31(28(33)30-27(21)32)26-18-17-25(35-26)20-34-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19,25-26H,20H2,1H3,(H,30,32,33)/t25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKIEAKHPFXJJ-IZZNHLLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.